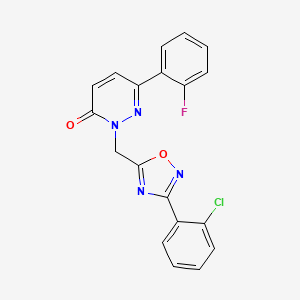

5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

カタログ番号:

B2687565

CAS番号:

1027991-91-8

分子量:

158.132

InChIキー:

HTMQNNFTTWLPIE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

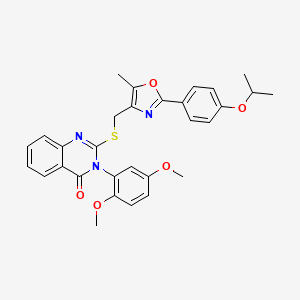

5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1027991-91-8 . It has a molecular weight of 158.13 .

Synthesis Analysis

The synthesis of this compound involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) . After the reaction is completed, the pH value is adjusted to 1, extracted with ethyl acetate (10 mL×3), washed with saturated brine, dried over anhydrous sodium sulfate, and evaporated to remove the solvent under reduced pressure to obtain a white solid .Molecular Structure Analysis

The molecular formula of this compound is C6H7FN2O2 . The average mass is 158.130 Da and the monoisotopic mass is 158.049149 Da .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 211-212 degrees Celsius . The density is 1.4±0.1 g/cm3, and the boiling point is 294.5±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C .科学的研究の応用

Synthesis and Structural Studies

- Synthesis and Crystal Structure : The compound has been synthesized and studied for its structure and biological activity. It shows effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).

- Structural and Spectral Investigations : Detailed experimental and theoretical studies have been conducted on biologically significant pyrazole-4-carboxylic acid derivatives, including the synthesis and characterization of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (S. Viveka et al., 2016).

Chemical Transformations and Reactions

- Decarboxylative Fluorination : A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole, has been developed (Xi Yuan et al., 2017).

- Synthesis of Heterocycles : Research discusses the synthesis and antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from various substituted pyrazoles (B. Narayana et al., 2009).

Application in Antimicrobial and Antiproliferative Studies

- Antimicrobial and Antiinflammatory Activities : Studies focus on the synthesis and evaluation of antimicrobial and antiinflammatory activities of pyrazole derivatives (Divyaraj Puthran et al., 2019).

- Agonist Activity in Receptors : A study found that fluorinated pyrazole acids act as agonists of the high-affinity niacin receptor GPR109a (P. Skinner et al., 2007).

Synthesis of Novel Compounds

- Schiff Bases Synthesis : Novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized and assessed for their antimicrobial activity (B. Mistry et al., 2016).

- Synthesis of Aryl Pyrazole Derivatives : These derivatives containing 5-fluorouracil were synthesized and showed significant insecticidal activities (Yue Chen et al., 2014).

Safety and Hazards

特性

IUPAC Name |

5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQNNFTTWLPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020285 |

Source

|

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027991-91-8 |

Source

|

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

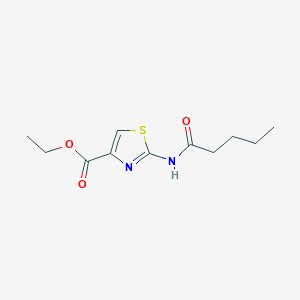

Ethyl 2-pentanamidothiazole-4-carboxylate

Cat. No.: B2687482

CAS No.: 391219-72-0

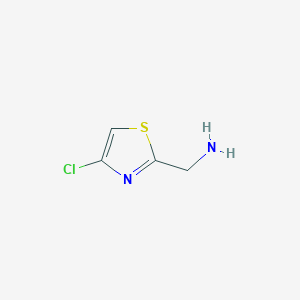

(4-Chloro-1,3-thiazol-2-yl)methanamine

Cat. No.: B2687483

CAS No.: 1519240-83-5

(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-...

Cat. No.: B2687484

CAS No.: 637755-56-7

2-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(...

Cat. No.: B2687485

CAS No.: 1105220-60-7

![(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2687484.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)